13-O-Deacetyltaxumairol Z
CAS No.: 220935-39-7
Cat. No.: VC0197905
Molecular Formula: C31H40O12
Molecular Weight: 604.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220935-39-7 |
|---|---|
| Molecular Formula | C31H40O12 |
| Molecular Weight | 604.6 g/mol |
| IUPAC Name | [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1 |
| SMILES | CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O |
| Canonical SMILES | CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Molecular Identity
13-O-Deacetyltaxumairol Z is identified by the CAS registry number 220935-39-7. It has a molecular formula of C31H40O12, corresponding to a molecular weight of 604.64 g/mol . The compound's exact mass has been determined to be 604.251953 .
Chemical Structure and Nomenclature
The full systematic chemical name of 13-O-Deacetyltaxumairol Z is (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-10b-acetoxy-4a-(acetoxymethyl)-4,5,6,8-tetrahydroxy-9a-(2-hydroxypropan-2-yl)-7-methyl-2a,3,4,4a,5,6,8,9,9a,10,10a,10b-dodecahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxet-10-yl benzoate . This extensive name precisely details the stereochemistry at each chiral center, which is critical for understanding its three-dimensional structure.
Alternative nomenclature includes: 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol, 4a-[(acetyloxy)methyl]-3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-, 10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- .
Physical and Chemical Properties
13-O-Deacetyltaxumairol Z exists as a solid at standard conditions . Its detailed physicochemical properties are summarized in Table 1:
The relatively high boiling point and low vapor pressure indicate the compound's stability and low volatility at ambient conditions, typical characteristics for complex polycyclic natural products with multiple functional groups.
Source and Isolation
Natural Occurrence
13-O-Deacetyltaxumairol Z has been isolated exclusively from Taxus mairei (Lemée & Lévl.) S. Y. Hu, specifically from the Formosan (Taiwanese) variety of this species . The compound is described as "a compound isolated from extracts of the Formosan Taxus mairei" . Like other yew species, Taxus mairei contains various taxoids with complex structures and potential biological activities.
Isolation Methodology
According to experimental details in the scientific literature, 13-O-Deacetyltaxumairol Z was specifically isolated from the twigs and needles of Taxus mairei . The isolation process involved multiple chromatographic purification steps:
-
Initial extraction of plant material
-
Separation using a Sephadex LH-20 column with methanol elution
-
Silica gel column chromatography using solvent mixtures of n-hexane/CH2Cl2/MeOH with increasing polarity
-
Final purification by HPLC using a reverse-phase C18 column with a solvent system of CH3CN/MeOH/H2O (1:5:4)
This multi-step purification process yielded 6 mg of the pure compound from the processed plant material .
Structural Characterization
Spectroscopic Analysis
The structure of 13-O-Deacetyltaxumairol Z was determined through comprehensive spectroscopic analysis. The compound shows characteristic infrared (IR) absorptions for functional groups including hydroxyl (3450 cm⁻¹), acetyl (1736, 1720 cm⁻¹), and benzoyl (1437, 1373 cm⁻¹) moieties .
Full structural elucidation was achieved through extensive two-dimensional (2D) NMR analysis, including techniques such as COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) . These techniques collectively provided definitive information about the connectivity of atoms and the compound's three-dimensional structure.
Structural Features
13-O-Deacetyltaxumairol Z possesses multiple functional groups characteristic of taxoids, including:
-
Multiple hydroxyl groups
-
Acetoxy groups
-
A benzoyl group
-
A complex polycyclic skeleton
The compound's structure shows similarities to Taxumairol Z, with differences primarily in the acetylation pattern . Notably, the signals at δ 6.22 (H-2) and δ 6.18 (H-13) in the proton NMR spectrum suggest acetoxyl and benzoyl group attachment at these positions, while signals at δ 4.45 (H-7), δ 4.73 (H-9), and δ 5.05 (H-10) indicate hydroxyl group connections .
Chemical Reactivity and Structural Confirmation
An important aspect of structural confirmation came through chemical derivatization. Researchers established that acetylation of Taxumairol Z (compound 3) yielded a product identical with compound 6, which was also produced from acetylation of 13-O-Deacetyltaxumairol Z (compound 4) . This chemical transformation provided further confirmation of the structural assignment and demonstrated the reactivity of the compound's hydroxyl groups.
Relationship to Other Taxoids
Structural Similarities
13-O-Deacetyltaxumairol Z shares structural features with other taxoids isolated from the same plant source. As mentioned in the research literature, it shows particular similarities to Taxumairol Z, as evidenced by their similar 1H- and 13C-NMR spectra . Both compounds belong to the 11(15→1)-abeo-taxane derivatives with an intact oxirane system.
Comparative Analysis
In the original research paper, 13-O-Deacetyltaxumairol Z was isolated alongside several other taxoids from Taxus mairei, including:
-
Taxumairols X, Y, and Z (new compounds at the time)
-
19-Hydroxybaccatin III
-
1β-hydroxy-5α-deacetylbaccatin I
This collection of compounds represents a family of structurally related natural products from the same biosynthetic pathway in Taxus mairei. The structural relationships among these compounds provide insights into the biosynthetic capabilities of the source plant and the natural diversity of taxoids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume